N-(but-3-yn-1-yl)methanesulfonoimidamide hydrochloride
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Overview
Description
N-(but-3-yn-1-yl)methanesulfonoimidamide hydrochloride is a chemical compound with potential applications in various fields of research and industry. It is known for its unique structure, which includes a butynyl group and a methanesulfonoimidamide moiety. This compound is of interest due to its potential reactivity and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(but-3-yn-1-yl)methanesulfonoimidamide hydrochloride typically involves the reaction of but-3-yn-1-amine with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps, such as distillation or large-scale chromatography, to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(but-3-yn-1-yl)methanesulfonoimidamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonoimidamide group to other functional groups.
Substitution: The butynyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in a variety of substituted butynyl derivatives.
Scientific Research Applications
N-(but-3-yn-1-yl)methanesulfonoimidamide hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(but-3-yn-1-yl)methanesulfonoimidamide hydrochloride involves its interaction with specific molecular targets. The butynyl group can participate in various chemical reactions, while the sulfonoimidamide moiety can interact with biological molecules. These interactions can lead to changes in molecular pathways and biological effects, making the compound of interest for further study.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(but-3-yn-1-yl)methanesulfonoimidamide hydrochloride include:
- N-(but-3-yn-1-yl)methanesulfonamide
- N-(but-3-yn-1-yl)methanesulfonyl chloride
- N-(but-3-yn-1-yl)methanesulfonyl fluoride
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules sets it apart from similar compounds.
Properties
Molecular Formula |
C5H11ClN2OS |
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Molecular Weight |
182.67 g/mol |
IUPAC Name |
N-(methylsulfonimidoyl)but-3-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C5H10N2OS.ClH/c1-3-4-5-7-9(2,6)8;/h1H,4-5H2,2H3,(H2,6,7,8);1H |
InChI Key |
DXMUKAJYUCSGDY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)NCCC#C.Cl |
Origin of Product |
United States |
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